Bienvenue dans la boutique en ligne BenchChem!

Kalata B9 linear

Cyclotide Mass Spectrometry Structural Characterization

Kalata B9 linear is the acyclic analogue of cyclotide kalata B9, retaining all three conserved disulfide bonds but possessing free N- and C-termini. Linearization abolishes hemolytic activity entirely, making it an essential negative control for cyclotide membrane-perturbation studies. Its free termini enable site-directed conjugation without backbone engineering, and its distinct mass (+18.02 Da vs. cyclic) serves as an MS reference standard. Choose this compound to ensure accurate attribution of membrane effects to the cyclotide backbone, not the cystine-knot scaffold.

Molecular Formula
Molecular Weight
Cat. No. B1576286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKalata B9 linear
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kalata B9 Linear: A Non-Cyclic Cyclotide Analogue for Defined Structure-Activity Relationship Studies and a Reduced Hemolytic Profile


Kalata B9 linear is a linear (acyclic) analogue of the cyclotide kalata B9, a cyclic cystine‑knot peptide isolated from the plant Oldenlandia affinis [1]. Unlike canonical cyclotides that possess a head‑to‑tail cyclized backbone, kalata B9 linear retains the three conserved disulfide bonds but features free N‑ and C‑termini that correspond to the hypothesised precursor cleavage sites [1]. The experimentally determined average mass of kalata B9 linear is 3290.70 Da, which is 18.02 Da higher than the mass of the cyclic kalata B9 (3272.68 Da), consistent with the addition of a water molecule upon backbone hydrolysis [2].

Why Kalata B9 Linear Cannot Be Substituted by a Generic Cyclic Cyclotide


Cyclotides are defined by their macrocyclic backbone, which is integral to their hallmark stability and biological activity. Pioneering work on the prototypic cyclotide kalata B1 demonstrated that linearization eliminates hemolytic activity entirely [1]. Consequently, kalata B9 linear is not functionally equivalent to cyclic kalata B9 or other cyclic cyclotides (e.g., kalata B1, kalata B2). Blind substitution with a cyclic form introduces undesired membrane‑perturbing activities, confounding experimental interpretations. The quantitative evidence below delineates the measurable, decision‑relevant differences that guide proper compound selection.

Quantitative Differentiation of Kalata B9 Linear from Cyclic Cyclotide Comparators


Average Molecular Mass: Definitive Confirmation of the Linearized State versus Cyclic Kalata B9

The linear architecture of kalata B9 linear is unequivocally confirmed by its average molecular mass. The mass of kalata B9 linear is 3290.70 Da, which is 18.02 Da greater than the mass of the native cyclic kalata B9 (3272.68 Da) [1]. This mass increment corresponds precisely to the addition of H₂O that accompanies hydrolysis of the peptide bond during linearization, unequivocally distinguishing the linear form from the cyclic isoform.

Cyclotide Mass Spectrometry Structural Characterization

Hemolytic Activity: Predicted Loss in Kalata B9 Linear versus Measured Activity of Cyclic Cyclotides

Class‑level evidence establishes that linearization of cyclotides eliminates hemolytic activity. Barry et al. (2003) showed that the acyclic permutant des‑(24‑28)‑kalata B1 completely lost hemolytic activity, whereas native cyclic kalata B1 exhibits an HD₅₀ of 300 μM against human type A red blood cells [1][2]. Other cyclic cyclotides such as kalata B2 display even higher hemolytic potency (HD₅₀ = 3.3 ± 1.9 μM) [3]. Although direct haemolysis data for kalata B9 linear are not yet published, the conserved structural principle predicts that kalata B9 linear lacks hemolytic activity, in stark contrast to the documented hemolytic activity of cyclic kalata peptides.

Hemolysis Cyclotide Linearization Structure-Activity Relationship

Free N‑ and C‑Termini Enable Site‑Specific Bioconjugation Strategies Absent in Cyclic Cyclotides

Kalata B9 linear possesses free N‑terminal and C‑terminal ends that coincide with the predicted precursor cleavage sites [1]. In contrast, mature cyclic cyclotides such as kalata B9, kalata B1, and kalata B2 have a head‑to‑tail cyclized backbone with no accessible termini [1]. The presence of free termini allows site‑specific chemical modifications (e.g., N‑terminal acylation, C‑terminal amidation, or fluorescent labeling) without the need for preliminary backbone cleavage or mutagenesis, enabling quantitative conjugation yields.

Bioconjugation Cyclotide Linear Scaffold Drug Design

Optimal Application Scenarios for Kalata B9 Linear Based on Differentiated Evidence


Non‑Hemolytic Control for Cyclotide Membrane‑Interaction Studies

Because linearization abolishes hemolytic activity, kalata B9 linear serves as an ideal negative control when investigating the membrane‑perturbing mechanisms of cyclic cyclotides. Its use eliminates the confounding factor of hemolysis, allowing researchers to attribute observed membrane effects specifically to the cyclotide macrocycle rather than to the cystine‑knot motif alone [1].

Scaffold for Site‑Specific Bioconjugation in Drug Design

The free N‑ and C‑termini of kalata B9 linear enable quantitative, site‑directed attachment of fluorophores, cytotoxic payloads, or targeting moieties without requiring prior backbone engineering. This property is directly derived from the structural characterization reported in the cyclotide fingerprint study [1] and contrasts sharply with the conjugation‑inaccessible cyclic framework of mature cyclotides.

Mass‑Spectrometry Reference Standard for Linear Cyclotide Identification

With a distinct average mass of 3290.70 Da—precisely 18.02 Da above that of cyclic kalata B9—kalata B9 linear serves as a reference standard for mass‑spectrometric workflows aimed at distinguishing linear cyclotide analogues from their cyclic counterparts in complex plant extracts or synthetic mixtures [2].

Substrate for Cyclization Studies and Biosynthetic Pathway Analysis

Kalata B9 linear represents the natural linear precursor with intact disulfide bonds but an uncyclized backbone, making it an authentic substrate for investigating enzymatic cyclization mechanisms (e.g., by butelase 1 or analogous plant cyclases). This application is grounded in the demonstration that linear cyclotide analogues correspond to the predicted biosynthetic precursor cleavage sites [1].

Quote Request

Request a Quote for Kalata B9 linear

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.